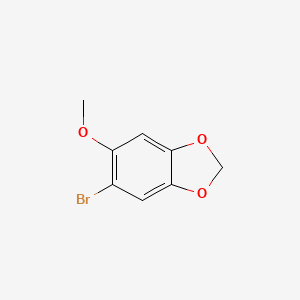
5-bromo-6-methoxy-1,3-dioxaindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methoxy-1,3-dioxaindane, also known as 5-Bromo-6-methoxy-1,3-dioxaindane-2-one, is an organic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in water, alcohol, and organic solvents. It is a member of the class of compounds known as dioxaindanes, which are compounds containing a five-membered ring fused to a six-membered ring. 5-Bromo-6-methoxy-1,3-dioxaindane has been studied for its potential use in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane has been studied for its potential applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of pharmaceuticals. It has also been studied for its potential applications in biochemistry and physiology, such as its ability to inhibit the enzyme acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane is not yet fully understood. It is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and increased mental focus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane have not yet been fully studied. However, it is believed to have a number of beneficial effects, including increased alertness, improved memory, and increased mental focus. It may also have the potential to improve cognitive performance and reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane in laboratory experiments include its low cost and availability, its low toxicity, and its ability to act as a catalyst in organic reactions. The limitations of using 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane in laboratory experiments include its relatively short shelf life and its potential to cause irritation to the skin and eyes.
Direcciones Futuras
The potential future directions of 5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane research include further investigation into its mechanism of action, its potential applications in biochemistry and physiology, its potential use as a catalyst in organic reactions, and its potential use as a drug. Additionally, further research could be conducted into its potential side effects and its potential interactions with other compounds.
Métodos De Síntesis
5-bromo-6-methoxy-1,3-dioxaindanethoxy-1,3-dioxaindane can be synthesized through a number of different methods. One method involves the reaction of 5-bromo-6-methoxy-1,3-dioxane with an acid, such as hydrochloric acid, in the presence of a base, such as sodium hydroxide. This reaction produces 5-bromo-6-methoxy-1,3-dioxaindane-2-one, which can then be purified by recrystallization. Another method involves the reaction of 5-bromo-6-methoxy-1,3-dioxane with an alcohol, such as methanol, in the presence of a base, such as potassium hydroxide. This reaction produces 5-bromo-6-methoxy-1,3-dioxaindane, which can then be purified by recrystallization.
Propiedades
IUPAC Name |
5-bromo-6-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSXBFLEQUHZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxybenzo[d][1,3]dioxole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


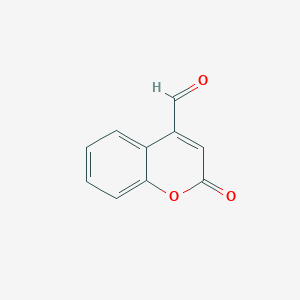
![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)
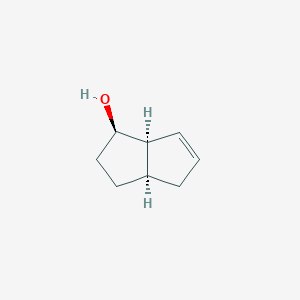
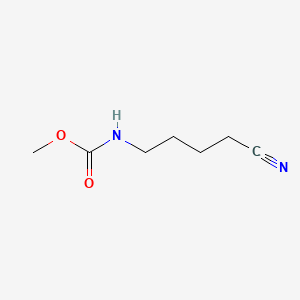

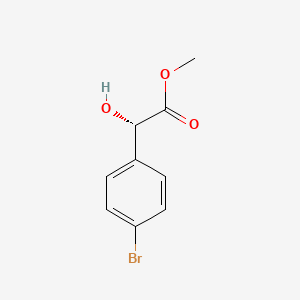
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)




![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)